8-Bromo-9-isopropyl-9H-adenine
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Overview
Description
8-Bromo-9-isopropyl-9H-adenine is a synthetic compound that belongs to the class of adenine derivatives. It is characterized by the presence of a bromine atom at the 8th position and an isopropyl group at the 9th position of the adenine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential as a ligand for adenosine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-9-isopropyl-9H-adenine typically involves the bromination of adenine followed by the introduction of the isopropyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The isopropylation can be carried out using isopropyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-9-isopropyl-9H-adenine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Hydrolysis: The isopropyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various adenine derivatives, while oxidation and reduction can modify the functional groups on the adenine ring .
Scientific Research Applications
8-Bromo-9-isopropyl-9H-adenine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of other adenine derivatives.
Biology: Acts as a ligand for adenosine receptors, making it useful in receptor binding studies.
Medicine: Potential therapeutic applications due to its interaction with adenosine receptors, which are involved in various physiological processes.
Industry: Can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 8-Bromo-9-isopropyl-9H-adenine involves its interaction with adenosine receptors, particularly the A3 receptor. By binding to these receptors, the compound can modulate various signaling pathways, including the inhibition of adenylyl cyclase activity. This interaction can influence numerous physiological processes, such as inflammation, immune response, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-9-ethyladenine: Similar structure with an ethyl group instead of an isopropyl group.
9-Ethyladenine: Lacks the bromine atom at the 8th position.
8-Bromo-9-methyladenine: Contains a methyl group at the 9th position instead of an isopropyl group.
Uniqueness
8-Bromo-9-isopropyl-9H-adenine is unique due to its specific substitution pattern, which confers distinct binding properties and biological activities compared to other adenine derivatives. Its ability to selectively interact with adenosine receptors makes it a valuable tool in receptor studies and potential therapeutic applications .
Properties
Molecular Formula |
C8H10BrN5 |
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Molecular Weight |
256.10 g/mol |
IUPAC Name |
8-bromo-9-propan-2-ylpurin-6-amine |
InChI |
InChI=1S/C8H10BrN5/c1-4(2)14-7-5(13-8(14)9)6(10)11-3-12-7/h3-4H,1-2H3,(H2,10,11,12) |
InChI Key |
AFKIJCJUVRTHPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2N=C1Br)N |
Origin of Product |
United States |
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